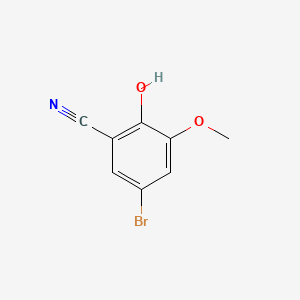

5-Bromo-2-hydroxy-3-methoxybenzonitrile

Description

Contextualization within Benzonitrile (B105546) and Phenolic Compound Chemistry

Benzonitriles, aromatic compounds containing a cyano (-C≡N) group, are pivotal intermediates in organic synthesis. The nitrile group is a versatile functional group that can be converted into various other functionalities such as amines, carboxylic acids, and amides. numberanalytics.com Its strong electron-withdrawing nature also significantly influences the reactivity of the aromatic ring. nih.gov

Phenolic compounds, characterized by a hydroxyl (-OH) group attached to an aromatic ring, are ubiquitous in nature and are fundamental building blocks in medicinal chemistry and materials science. acs.orgnih.gov The hydroxyl group can act as a hydrogen bond donor and can be deprotonated to form a phenoxide ion, modulating the compound's reactivity and solubility. Phenols are known to possess a wide range of biological activities, including antioxidant and anti-inflammatory properties. numberanalytics.com

The combination of these functionalities in a single molecule, as in 5-Bromo-2-hydroxy-3-methoxybenzonitrile, creates a chemical entity with a rich and complex reactivity profile, offering multiple sites for chemical modification and interaction.

Historical Overview of Halogenated Aromatic Nitriles in Organic Synthesis

The synthesis of halogenated aromatic nitriles has a rich history rooted in the development of fundamental organic reactions. The introduction of a nitrile group onto an aromatic ring often involves reactions that have been cornerstones of organic chemistry for over a century.

One of the classical methods for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884. geeksforgeeks.org This reaction involves the conversion of an aromatic amine to a diazonium salt, which is then treated with a copper(I) cyanide to yield the corresponding benzonitrile. numberanalytics.comnumberanalytics.comwikipedia.org This method has been instrumental in the synthesis of a wide array of substituted benzonitriles. numberanalytics.com

Another significant historical reaction is the Ullmann reaction , first reported by Fritz Ullmann in 1901. numberanalytics.comwikipedia.org While traditionally known for forming biaryl linkages, modifications of the Ullmann reaction have been developed for the formation of carbon-heteroatom bonds, including the cyanation of aryl halides. thermofisher.comontosight.ai

These and other synthetic methodologies have provided chemists with the tools to construct complex halogenated aromatic nitriles, paving the way for the exploration of their chemical and biological properties.

Significance and Research Rationale for this compound

The specific substitution pattern of this compound suggests several avenues of research interest. The presence of a bromine atom, a hydroxyl group, a methoxy (B1213986) group, and a nitrile group on the same aromatic scaffold makes it a valuable intermediate for the synthesis of more complex molecules.

The bromine atom can serve as a handle for further functionalization through various cross-coupling reactions. The hydroxyl and methoxy groups can influence the electronic properties of the ring and may participate in hydrogen bonding interactions, which is particularly relevant in the context of medicinal chemistry and drug design. nih.gov The nitrile group, as mentioned, is a versatile precursor to other functional groups and is known to contribute to the pharmacological profile of many drugs. nih.govrsc.orgresearchgate.net

Research into this compound could be driven by the desire to explore its potential as a building block in the synthesis of novel bioactive compounds, functional materials, or agrochemicals. The unique combination of functional groups may lead to compounds with interesting biological activities or material properties.

Scope and Objectives of Research on this compound

The primary objectives of research on this compound would likely encompass the following areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to the compound and thoroughly characterizing its chemical and physical properties using modern spectroscopic and analytical techniques.

Reactivity Studies: Investigating the reactivity of the various functional groups to understand how they can be selectively modified to create a library of derivatives.

Exploration of Biological Activity: Screening the compound and its derivatives for potential biological activities, drawing on the known pharmacological importance of phenolic and nitrile-containing molecules. nih.govnih.gov

Material Science Applications: Exploring the potential of the compound as a monomer or precursor for the synthesis of novel polymers or functional materials.

Due to the limited specific research data available for this compound, much of the current understanding is based on the well-established chemistry of its constituent functional groups and related molecules.

Chemical and Physical Properties

While detailed experimental data for this compound is not extensively published, its properties can be inferred from its structure and comparison with similar compounds.

| Property | Inferred Value/Characteristic |

| Molecular Formula | C₈H₆BrNO₂ |

| Molecular Weight | 228.04 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in common organic solvents |

| Reactivity | Possesses multiple reactive sites: the nitrile group, the phenolic hydroxyl group, and the bromine atom, allowing for a range of chemical transformations. |

Spectroscopic Data Interpretation (Predicted)

The structural features of this compound would give rise to characteristic signals in various spectroscopic analyses.

| Spectroscopy | Predicted Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the hydroxyl proton, and the methoxy protons. The chemical shifts and coupling patterns would be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for each of the eight carbon atoms, including the nitrile carbon, the aromatic carbons, and the methoxy carbon. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the phenol (B47542), the C≡N stretch of the nitrile, and C-O stretches of the ether and phenol, as well as aromatic C-H and C=C vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine. |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-hydroxy-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDVHCSHIYAVBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60699494 | |

| Record name | 5-Bromo-2-hydroxy-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60699494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198280-95-4 | |

| Record name | 5-Bromo-2-hydroxy-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60699494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Hydroxy 3 Methoxybenzonitrile

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 5-Bromo-2-hydroxy-3-methoxybenzonitrile reveals several logical disconnections. The primary target linkages for disconnection are the carbon-bromine (C-Br) bond and the carbon-nitrile (C-CN) bond. This approach suggests that readily available precursors, such as those with hydroxyl and methoxy-substituted benzene (B151609) rings, can be utilized.

A common starting material for the synthesis of this compound and its aldehyde precursor, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (B183005), is o-vanillin (2-hydroxy-3-methoxybenzaldehyde). nist.govfishersci.casigmaaldrich.com The synthesis of the target molecule can therefore be envisioned through two main pathways:

Pathway A: Bromination of a pre-existing benzonitrile (B105546). This involves the electrophilic bromination of 2-hydroxy-3-methoxybenzonitrile.

Pathway B: Introduction of the nitrile group onto a brominated precursor. This typically involves the conversion of the aldehyde group in 5-Bromo-2-hydroxy-3-methoxybenzaldehyde to a nitrile.

Classical Synthetic Approaches

Electrophilic Aromatic Bromination Strategies

Electrophilic aromatic substitution is a fundamental reaction for introducing a bromine atom onto the aromatic ring. weebly.com The synthesis of the aldehyde precursor, 5-bromo-2-hydroxy-3-methoxybenzaldehyde (also known as 5-bromovanillin), is often achieved through the bromination of vanillin (B372448). guidechem.comedubirdie.com

The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic ring are both activating, ortho-, para-directing groups for electrophilic aromatic substitution. weebly.com The hydroxyl group is a stronger activating group than the methoxy group. In the case of o-vanillin, the position para to the powerful hydroxyl directing group is already occupied by the aldehyde group. Therefore, the incoming electrophile (bromine) is directed to the positions ortho to the hydroxyl and methoxy groups. youtube.com The substitution at position 5 is favored, leading to the formation of 5-bromo-o-vanillin. edubirdie.comyoutube.com

The regioselectivity of bromination is a critical factor, and studies on similar molecules like resorcinol (B1680541) have explored how to control the position of substitution. cftri.res.in In the bromination of vanillin, the major product formed is 5-bromovanillin (B1210037). edubirdie.com

Various catalyst systems can be employed for aromatic bromination. Traditionally, Lewis acids like iron(III) bromide (FeBr3) are used to polarize the bromine molecule, making it a better electrophile. weebly.comgoogle.com However, to avoid the direct handling of hazardous elemental bromine, in situ generation of bromine is often preferred. weebly.comgaacademy.org This can be achieved using reagents like potassium bromate (B103136) in the presence of an acid such as acetic acid. weebly.comgaacademy.org

Other catalytic systems for aromatic bromination include:

Zeolites, which can offer high yields and selectivity for the para-bromo product. rsc.org

Iodine, which acts as a catalyst by forming iodine bromide, a more effective brominating agent. ias.ac.in

Vanadium pentoxide in the presence of hydrogen peroxide and a bromide source. organic-chemistry.org

Photocatalytic systems using microporous organic polymers under visible light. acs.org

A common laboratory preparation of 5-bromovanillin involves the reaction of vanillin with potassium bromate and hydrobromic acid in acetic acid. weebly.com Another method utilizes liquid bromine and potassium bromide in acetic acid at elevated temperatures. guidechem.com

Nitrile Group Introduction Techniques (e.g., from Aldehyde Precursors)

The conversion of an aldehyde to a nitrile is a key step in synthesizing this compound from its aldehyde precursor. This transformation can be achieved through several methods. A common route involves the formation of an aldoxime intermediate, followed by dehydration.

The general two-step process is as follows:

Formation of the Aldoxime: The aldehyde (5-Bromo-2-hydroxy-3-methoxybenzaldehyde) is reacted with hydroxylamine (B1172632) hydrochloride in a suitable solvent, often in the presence of a base like pyridine (B92270) or sodium acetate (B1210297), to form the corresponding aldoxime (5-bromo-2-hydroxy-3-methoxybenzaldehyde oxime).

Dehydration of the Aldoxime: The aldoxime is then dehydrated to yield the nitrile. Various dehydrating agents can be used for this step, including acetic anhydride (B1165640), thionyl chloride, or phosphorus pentoxide.

While specific literature detailing the conversion of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde to the corresponding nitrile is not abundant in the provided search results, this is a standard and well-established transformation in organic synthesis.

Sequential Functionalization of Aromatic Precursors

The synthesis of this compound can also be approached through a sequential functionalization strategy. This involves a series of reactions to introduce the required functional groups onto a simpler aromatic precursor in a stepwise manner. For instance, one could start with a simpler phenol (B47542) or anisole (B1667542) derivative and sequentially introduce the hydroxyl, methoxy, bromo, and nitrile groups.

An example of a sequential approach could be:

Start with 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin).

Perform an electrophilic bromination to introduce the bromine atom at the 5-position, yielding 5-bromo-2-hydroxy-3-methoxybenzaldehyde.

Convert the aldehyde group to a nitrile group using the methods described in section 2.2.2.

This stepwise approach allows for controlled introduction of each functional group, minimizing the formation of unwanted side products. The concept of sequential C-H functionalization is a powerful tool in modern organic synthesis for constructing complex molecules. nih.govfigshare.com

Data Tables

Table 1: Reactants and Products in the Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

| Compound Name | Role in Synthesis |

| o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) | Starting Material |

| Potassium Bromate | Brominating Agent |

| Hydrobromic Acid | Acid Catalyst |

| Acetic Acid | Solvent |

| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | Product |

Table 2: Common Brominating Agents and Catalysts

| Reagent/Catalyst | Function |

| Bromine (Br₂) | Brominating Agent |

| Iron(III) Bromide (FeBr₃) | Lewis Acid Catalyst |

| N-Bromosuccinimide (NBS) | Brominating Agent |

| Zeolites | Heterogeneous Catalyst |

| Iodine (I₂) | Catalyst |

Protection and Deprotection Strategies for Hydroxyl Groups

The presence of a reactive phenolic hydroxyl group in the synthetic precursors to this compound necessitates the use of protecting groups to prevent unwanted side reactions during subsequent transformations. A common and effective strategy involves the protection of the hydroxyl group as a methoxymethyl (MOM) ether.

Protection of the Phenolic Hydroxyl Group:

The synthesis of the target nitrile often commences with the bromination of vanillin to produce 5-bromo-2-hydroxy-3-methoxybenzaldehyde. guidechem.com To selectively modify the aldehyde or introduce the nitrile functionality without interference from the acidic phenolic proton, the hydroxyl group is temporarily masked. The protection of the hydroxyl group as a MOM ether is a widely used method due to its stability under various conditions and the relative ease of its subsequent removal. organic-chemistry.orgresearchgate.net

The reaction typically involves treating the phenolic compound with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (B109758) (CH2Cl2). coleparmer.com Alternatively, dimethoxymethane (B151124) in the presence of a catalytic amount of a strong acid like p-toluenesulfonic acid can be employed. organic-chemistry.org

Table 1: Typical Reagents for MOM Protection of Phenolic Hydroxyl Groups

| Reagent | Base | Solvent | Typical Conditions |

| Methoxymethyl chloride (MOMCl) | N,N-Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH) | Dichloromethane (CH2Cl2) or Tetrahydrofuran (B95107) (THF) | Room temperature |

| Dimethoxymethane | p-Toluenesulfonic acid (catalytic) | Dichloromethane (CH2Cl2) | Reflux |

Deprotection of the MOM Ether:

Once the desired synthetic modifications are complete, the MOM group must be removed to unveil the free hydroxyl group in the final product. This deprotection is typically achieved under acidic conditions. coleparmer.com A variety of reagents can be employed, offering a range of selectivities and mildness. For instance, treatment with strong acids like hydrochloric acid in a protic solvent such as methanol (B129727) or a biphasic system of THF and water can effectively cleave the MOM ether. nih.gov Lewis acids like bismuth triflate have also been shown to be highly efficient for this transformation, often at room temperature and with high chemoselectivity in the presence of other protecting groups. nih.gov Another mild method involves the use of silica-supported sodium hydrogen sulfate (B86663) as a heterogeneous catalyst. rsc.org

Table 2: Common Reagents for the Deprotection of Phenolic MOM Ethers

| Reagent | Solvent | Typical Conditions |

| Hydrochloric Acid (HCl) | Methanol or THF/Water | Room temperature to reflux |

| Bismuth Triflate (Bi(OTf)3) | THF/Water | Room temperature |

| Silica-supported Sodium Hydrogen Sulfate | Dichloromethane (CH2Cl2) | Room temperature |

| Zinc(II) Trifluoromethanesulfonate (B1224126) (Zn(OTf)2) | Isopropanol | Reflux |

Modern Synthetic Innovations and Green Chemistry Considerations

Recent advancements in organic synthesis have led to the development of more efficient, selective, and environmentally benign methods that can be applied to the synthesis of this compound and its derivatives.

Metal-Catalyzed C-H Functionalization Approaches

While not yet specifically reported for this compound, metal-catalyzed C-H functionalization represents a powerful and atom-economical strategy for the synthesis of substituted aromatic compounds. This approach avoids the need for pre-functionalized starting materials, such as aryl halides or organometallic reagents. Palladium-catalyzed cyanation of aryl C-H bonds is an emerging area, although it often requires directing groups to achieve regioselectivity. Future research may explore the direct C-H cyanation of a suitable precursor to introduce the nitrile group, potentially streamlining the synthesis.

Flow Chemistry and Continuous Synthesis Methods

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The synthesis of nitriles, including aromatic nitriles, has been successfully adapted to continuous flow systems. For instance, the cyanation of aryl halides can be performed in a flow reactor, allowing for precise control of reaction time and temperature, which can lead to higher yields and purities. researchgate.net A cyanide-free continuous flow cyanation procedure using a Suzuki coupling followed by a retro-[4+2] cycloaddition has been reported, highlighting a safer alternative to traditional cyanating agents. researchgate.net The application of flow chemistry to the synthesis of this compound could offer significant benefits, particularly for large-scale production.

Biocatalytic or Chemoenzymatic Transformations

Biocatalysis provides a green and highly selective alternative to traditional chemical methods. For the synthesis of cyanohydrins, which are precursors to hydroxy nitriles, hydroxynitrile lyase (HNL) enzymes can catalyze the enantioselective addition of cyanide to aldehydes. rsc.orggoogle.com This would be particularly relevant if a chiral version of this compound were desired. The enzymatic reaction typically proceeds under mild conditions in an aqueous or biphasic system, minimizing the formation of byproducts. rsc.org Furthermore, biocatalytic methods for the synthesis of chiral β-hydroxy nitriles using cyanohydrins as the cyano source have been developed, employing enzymes like halohydrin dehalogenases. researchgate.netbohrium.com

Optimization of Reaction Conditions and Yields

A key transformation in a potential synthetic route is the palladium-catalyzed cyanation of the corresponding aryl bromide. The efficiency of this reaction is influenced by several factors, including the choice of palladium catalyst, ligand, cyanide source, base, solvent, and temperature. rsc.orgacs.orgrsc.org

Table 3: Parameters for Optimization of Palladium-Catalyzed Cyanation

| Parameter | Options | Considerations |

| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3, Palladacycles | Catalyst loading, air/moisture stability, in situ activation. nih.gov |

| Ligand | Phosphine-based (e.g., dppf, XPhos), N-heterocyclic carbenes (NHCs) | Electron-donating properties, steric bulk, stability. |

| Cyanide Source | KCN, NaCN, Zn(CN)2, K4[Fe(CN)6] | Toxicity, solubility, reactivity. K4[Fe(CN)6] is a less toxic alternative. nih.gov |

| Base | K2CO3, Cs2CO3, KOAc | Strength, solubility. |

| Solvent | DMF, NMP, Dioxane, Toluene, Aqueous mixtures | Polarity, boiling point, ability to dissolve reactants. |

| Temperature | Room temperature to >100 °C | Reaction rate vs. catalyst decomposition and side reactions. acs.org |

For the formation of the precursor aldehyde, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, from vanillin, an orthogonal experimental design has been used to optimize the reaction conditions. The optimal conditions were found to be a reaction temperature of 100°C, a dropwise addition time of liquid bromine of 50 minutes, and a reaction time of 90 minutes, resulting in a yield of 92.5%. guidechem.com

Purification and Isolation Techniques for Research Scale

The final step in the synthesis is the purification and isolation of this compound to obtain a product of high purity suitable for further research. Common techniques employed at the research scale include recrystallization and column chromatography.

Recrystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is critical; the desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a related compound, 5-bromo-2-methoxybenzonitrile, a mixed solvent system of ethanol (B145695) and ethyl acetate was used for recrystallization, where the product precipitates upon cooling. guidechem.com The insolubility of the target compound in alcohols while byproducts show opposite solubility can be exploited for preliminary purification. guidechem.com

Column Chromatography: This technique is highly effective for separating compounds with different polarities. For phenolic compounds, silica (B1680970) gel is a common stationary phase. orgsyn.org The choice of eluent (mobile phase) is crucial for achieving good separation. A gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate, is often used. The separation of a mixture of brominated hydroxy-methoxybenzaldehyde isomers has been suggested to be achievable with silica gel chromatography due to differences in polarity and steric hindrance. For phenolic nitriles, reversed-phase chromatography (e.g., using C18-functionalized silica gel) with a mobile phase of water and an organic modifier like methanol or acetonitrile (B52724) can also be an effective purification method.

Table 4: Common Purification Techniques

| Technique | Stationary Phase | Mobile Phase/Solvent | Principle |

| Recrystallization | N/A | Ethanol/Ethyl Acetate (example) | Differential solubility at different temperatures. |

| Silica Gel Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Separation based on polarity. |

| Reversed-Phase HPLC | C18-Silica | Water/Methanol or Water/Acetonitrile | Separation based on hydrophobicity. |

Chemical Reactivity and Derivatization Strategies

Reactions at the Nitrile Group

The nitrile group is a versatile functional handle for organic synthesis, susceptible to a range of transformations including hydrolysis, reduction, and nucleophilic additions.

The hydrolysis of nitriles is a fundamental transformation that typically proceeds under acidic or basic conditions to yield either a carboxylic acid or an amide as an intermediate. While specific studies on the hydrolysis of 5-Bromo-2-hydroxy-3-methoxybenzonitrile are not extensively documented, the reactivity can be inferred from related compounds. For instance, the hydrolysis of 5-bromo-2-chlorobenzonitrile (B107219) to 5-bromo-2-chlorobenzoic acid is effectively carried out in the presence of an alkali. google.com This suggests that this compound would likely undergo a similar transformation.

Under basic conditions, the hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile, leading to the formation of an intermediate iminolate, which then tautomerizes to an amide. Further hydrolysis of the amide, which is often the rate-limiting step, yields the corresponding carboxylate salt, which upon acidification, gives the carboxylic acid.

Conversely, acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, rendering the carbon more susceptible to nucleophilic attack by water. This leads to the formation of a protonated amide, which is then hydrolyzed to the carboxylic acid. The choice of acidic or basic conditions can sometimes be tuned to favor the isolation of the amide intermediate.

Table 1: Predicted Products of Nitrile Hydrolysis

| Starting Material | Reagents and Conditions | Predicted Major Product |

| This compound | 1. NaOH (aq), Δ2. H₃O⁺ | 5-Bromo-2-hydroxy-3-methoxybenzoic acid |

| This compound | H₂SO₄ (aq), Δ | 5-Bromo-2-hydroxy-3-methoxybenzoic acid |

| This compound | H₂O₂, NaOH | 5-Bromo-2-hydroxy-3-methoxybenzamide |

The reduction of the nitrile group in this compound would yield the corresponding primary amine, 5-bromo-2-hydroxy-3-methoxybenzylamine. This transformation is a valuable tool for introducing an aminomethyl group. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines. The reaction typically proceeds in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the excess reagent and liberate the amine.

Catalytic hydrogenation offers a milder alternative, employing hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). This method is often preferred when other reducible functional groups that are sensitive to hydrides are present in the molecule. However, care must be taken to control the reaction conditions to avoid dehalogenation (loss of the bromine atom) from the aromatic ring.

Table 2: Reagents for Nitrile Reduction

| Reagent | Conditions | Product |

| Lithium aluminum hydride (LiAlH₄) | 1. Anhydrous ether or THF2. H₂O workup | 5-Bromo-2-hydroxy-3-methoxybenzylamine |

| Catalytic Hydrogenation (H₂/Raney Ni) | High pressure, elevated temperature | 5-Bromo-2-hydroxy-3-methoxybenzylamine |

| Catalytic Hydrogenation (H₂/Pd-C) | Moderate pressure and temperature | 5-Bromo-2-hydroxy-3-methoxybenzylamine |

The nitrile group can undergo nucleophilic addition with organometallic reagents, such as Grignard reagents or organolithium compounds, to form ketones after hydrolysis of the intermediate imine. For example, the reaction of this compound with a Grignard reagent (R-MgBr) would be expected to yield an imine intermediate, which upon acidic workup, would produce the corresponding ketone. The phenolic proton would need to be protected or a stoichiometric amount of the Grignard reagent would be consumed in an acid-base reaction.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide ion, a potent nucleophile. This property is the basis for several important derivatization strategies, including alkylation, acylation, esterification, and etherification.

Alkylation of the phenolic hydroxyl group can be achieved by reacting this compound with an alkyl halide in the presence of a base. The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the phenol (B47542) to generate the phenoxide, which then acts as a nucleophile to displace the halide from the alkylating agent. This results in the formation of an ether. The choice of base and solvent is crucial to optimize the reaction yield and prevent side reactions.

Acylation involves the reaction of the phenol with an acylating agent, such as an acid chloride or anhydride (B1165640), typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction leads to the formation of a phenyl ester. The acylation of phenols is generally a facile process, and the resulting esters can serve as protecting groups for the hydroxyl functionality or as synthetic intermediates themselves.

Table 3: Common Alkylation and Acylation Reactions

| Reaction | Reagent | Base | Product Type |

| Alkylation | Alkyl halide (e.g., CH₃I) | K₂CO₃ | Ether |

| Acylation | Acetyl chloride (CH₃COCl) | Pyridine | Ester |

| Acylation | Acetic anhydride ((CH₃CO)₂O) | Triethylamine | Ester |

Esterification of the phenolic hydroxyl group is a specific type of acylation, as discussed above. It is a common strategy to modify the properties of the parent phenol. For example, esterification can be used to introduce a new functional group or to alter the solubility and electronic properties of the molecule.

Etherification, a specific type of alkylation, is also a key transformation. The Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide, is a widely used method. Reductive etherification of related hydroxybenzaldehydes has been reported, suggesting that similar strategies could potentially be applied, though the nitrile group's presence would need to be considered. osti.gov The formation of ethers can be important for protecting the hydroxyl group during subsequent synthetic steps or for creating derivatives with specific biological or material properties.

Formation of Chelating Agents or Ligands

The molecular architecture of this compound, featuring a hydroxyl group ortho to the nitrile group, presents the potential for this compound to act as a bidentate chelating agent or a precursor to more complex ligands. Chelating agents are molecules that can form multiple bonds to a single metal ion, creating a stable, ring-like structure known as a chelate. This capability is crucial in coordination chemistry, catalysis, and analytical sciences.

The formation of a chelate with this compound would typically involve the deprotonation of the phenolic hydroxyl group to form an alkoxide and coordination of the nitrogen atom from the nitrile group. The proximity of these two functional groups is ideal for forming a stable five- or six-membered ring with a central metal ion.

While direct studies on the chelating properties of this compound are not extensively documented, the reactivity of the analogous aldehyde, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (B183005), provides strong evidence for this potential. This aldehyde is known to participate in condensation reactions to form Schiff base ligands. For example, its reaction with amines or hydrazides yields multidentate ligands capable of coordinating with a variety of metal ions, including Cu(II), Ni(II), and Fe(III). These Schiff base ligands, incorporating the phenolic oxygen and the imine nitrogen, are effective chelators. Given that the nitrile group, like the imine group in a Schiff base, possesses a nitrogen atom with a lone pair of electrons, it is chemically plausible that this compound could similarly coordinate with metal ions, making it a subject of interest for the development of novel ligands.

Table 1: Potential Coordination Sites in this compound

| Functional Group | Atom | Role in Chelation |

|---|---|---|

| Hydroxyl (-OH) | Oxygen | Can be deprotonated to form a strong coordinate bond. |

| Nitrile (-C≡N) | Nitrogen | Donates a lone pair of electrons to the metal center. |

Reactivity of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) is a significant functional feature of the molecule, influencing its electronic properties and offering a site for specific chemical reactions.

Demethylation Reactions

The cleavage of the methyl-oxygen bond in the methoxy group, known as demethylation, is a common and important transformation in organic synthesis. This reaction converts the aryl methyl ether into a phenol, which can be a crucial step in the synthesis of natural products or pharmaceuticals. For this compound, demethylation would yield 5-Bromo-2,3-dihydroxybenzonitrile, a catechol derivative.

This transformation is typically achieved under harsh conditions, often requiring strong Lewis acids or Brønsted acids. chem-station.comwikipedia.org Boron tribromide (BBr₃) is one of the most effective and widely used reagents for this purpose, capable of cleaving aryl methyl ethers even at low temperatures. chem-station.com The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, which activates the methyl group for nucleophilic attack by a bromide ion. nih.govcore.ac.ukresearchgate.net

Other reagents can also effect demethylation, including strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI) at high temperatures, or other Lewis acids such as aluminum chloride (AlCl₃). chem-station.comwikipedia.orgrsc.org

Table 2: Common Reagents for Aryl Methoxy Group Demethylation

| Reagent | Typical Conditions | Mechanism Type |

|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to room temp. | Lewis Acid Mediated |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | Brønsted Acid Mediated |

| Aluminum Chloride (AlCl₃) | Dichloromethane (B109758), reflux | Lewis Acid Mediated |

| Iodotrimethylsilane (TMSI) | Acetonitrile (B52724), reflux | Silyl Halide Mediated |

Electronic Effects on Aromatic Reactivity

The methoxy group exerts a powerful influence on the electron density distribution of the aromatic ring, thereby affecting its reactivity, particularly in electrophilic aromatic substitution. This influence is a combination of two opposing effects: a resonance effect and an inductive effect.

Resonance Effect (+R): The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the aromatic π-system. This electron donation increases the electron density on the ring, especially at the ortho and para positions relative to the methoxy group. This effect is strongly activating, making the ring more susceptible to attack by electrophiles.

Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the aromatic ring through the sigma bond. This effect is deactivating.

Reactivity of the Aromatic Bromine Substituent

The bromine atom at position 5 serves as a versatile handle for introducing new functional groups and building molecular complexity, primarily through metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The carbon-bromine bond in aryl bromides is a common reaction site for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com Applying this to this compound would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at position 5. The reactivity in Suzuki coupling can be enhanced by electron-withdrawing groups on the aryl halide. libretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wordpress.com This provides a direct route to arylalkynes, which are valuable synthetic intermediates. Electron-rich aryl bromides can be successfully coupled using appropriate bulky, electron-rich phosphine (B1218219) ligands. acs.orgorganic-chemistry.org

Heck-Mizoroki Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. acs.org It is a powerful method for vinylation of aromatic rings. A variety of catalyst systems have been developed to perform this reaction under mild conditions with functionalized substrates. nih.govbeilstein-journals.orgresearchgate.net

Table 3: Overview of Cross-Coupling Reactions at the Bromine Position

| Reaction Name | Coupling Partner | Key Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | 5-Aryl/Alkyl-2-hydroxy-3-methoxybenzonitrile |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I), Amine | 5-Alkynyl-2-hydroxy-3-methoxybenzonitrile |

| Heck-Mizoroki | Alkene (H₂C=CHR) | Pd catalyst, Base | 5-Vinyl-2-hydroxy-3-methoxybenzonitrile |

Nucleophilic Aromatic Substitution (if activated)

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. chemistrysteps.com

In the case of this compound, the bromine atom is the leaving group. The nitrile group (-CN) is a potent electron-withdrawing group and is located para to the bromine. This para relationship is ideal for activating the ring toward nucleophilic attack. The nitrile group can effectively delocalize the negative charge of the Meisenheimer complex through resonance.

However, the reaction is complicated by the presence of the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups. These groups, particularly the ortho-hydroxyl group, donate electron density to the ring via resonance, which would destabilize the anionic intermediate and thus deactivate the ring towards SNAr. Therefore, the feasibility of a nucleophilic aromatic substitution reaction on this substrate depends on the balance between the strong activating effect of the para-nitrile group and the deactivating effects of the ortho-hydroxyl and meta-methoxy groups. While possible, the reaction would likely require strong nucleophiles and potentially harsh reaction conditions to overcome the influence of the electron-donating groups.

Reductive Debromination

The carbon-bromine bond in this compound can be selectively cleaved through reductive debromination to yield 2-hydroxy-3-methoxybenzonitrile. This transformation is a common strategy in organic synthesis to remove a bromine atom that has served its purpose as a directing group or a handle for other transformations. Several methods are effective for the reductive dehalogenation of aryl bromides. researchwithrutgers.comorganic-chemistry.org

Catalytic hydrogenation is a widely employed method, typically using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. colab.wsresearchgate.net This method is known for its high efficiency and clean reaction profiles. The reaction is generally robust and can tolerate various other functional groups, including nitriles, hydroxyls, and ethers. organic-chemistry.orgcolab.ws Alternative conditions can involve transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or sodium hypophosphite in the presence of a palladium catalyst.

Other reductive systems can also achieve this transformation. For instance, copper-based catalysts, sometimes in conjunction with reducing agents like sodium borohydride (B1222165) (NaBH4), have been shown to be effective for the hydrodebromination of bromophenols. mdpi.com

| Reagent/Catalyst System | Typical Conditions | Plausible Product | Notes |

| H₂, Pd/C | Methanol (B129727) or Ethanol (B145695), Room Temperature, 1 atm H₂ | 2-hydroxy-3-methoxybenzonitrile | A standard, high-yield method for aryl bromide reduction. organic-chemistry.orgresearchgate.net |

| NaBH₄, Cu-based catalyst | Aqueous or alcoholic solvent, Room Temperature | 2-hydroxy-3-methoxybenzonitrile | Copper-catalyzed hydrodehalogenation is effective for brominated phenols. mdpi.com |

| Ammonium Formate, Pd/C | Methanol or Ethanol, Reflux | 2-hydroxy-3-methoxybenzonitrile | A common transfer hydrogenation method, avoiding the need for H₂ gas. |

Exploration of Intramolecular Cyclization and Rearrangement Pathways

The ortho positioning of the hydroxyl and nitrile groups in this compound provides a classic structural motif for intramolecular cyclization, leading to the formation of heterocyclic ring systems. The most probable pathway is the synthesis of a substituted benzoxazole (B165842), a valuable scaffold in medicinal chemistry and materials science. chemicalbook.comnih.gov

This transformation, known as heteroannulation, typically proceeds through the activation of the nitrile group, followed by a nucleophilic attack from the adjacent hydroxyl group. lookchem.com This cyclization can be promoted under various conditions, including acidic or basic catalysis, or through the use of transition metals like copper. lookchem.comnih.gov For instance, copper(II) trifluoromethanesulfonate (B1224126) has been reported as an efficient catalyst for the reaction between o-aminophenols and nitriles to form benzoxazoles under mild conditions. lookchem.com While the substrate in these reports is typically an aminophenol, the underlying principle of intramolecular cyclization of an ortho-substituted nitrile is analogous.

Rearrangement pathways for this specific molecule are less common than cyclization. However, under certain conditions, complex rearrangements could be envisioned, though they are not the primary expected reactivity for this scaffold. The stability of the aromatic system and the favorability of forming a five-membered benzoxazole ring make cyclization the predominant intramolecular pathway.

| Reaction Type | Reagents/Conditions | Plausible Product |

| Intramolecular Cyclization | Lewis Acid (e.g., Cu(OTf)₂) or Brønsted Acid | 6-Bromo-5-methoxybenzo[d]oxazole |

| Intramolecular Cyclization | Strong Base (e.g., K₂CO₃ in DMSO, high temp) | 6-Bromo-5-methoxybenzo[d]oxazole |

| Intramolecular Cyclization | Polyphosphoric Acid (PPA), Heat | 6-Bromo-5-methoxybenzo[d]oxazole |

Synthesis of Complex Molecular Architectures Utilizing this compound as a Building Block

The true synthetic utility of this compound lies in its capacity as a versatile building block for constructing more complex molecules. Each of its functional groups serves as a handle for distinct and selective chemical modifications.

Cross-Coupling Reactions at the Bromine Site: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental C-C and C-heteroatom bond-forming transformations. wikipedia.org

Suzuki-Miyaura Coupling: Reaction with an organoboron species (boronic acid or ester) allows for the introduction of a wide range of aryl, heteroaryl, alkyl, or vinyl substituents at the C5 position. wikipedia.orgnih.gov This reaction is widely used in the synthesis of pharmaceuticals and fine chemicals. tandfonline.comgctlc.org

Stille Coupling: Using organotin reagents, this reaction provides another avenue for C-C bond formation. The aldehyde analog, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, has been used in Stille couplings. sigmaaldrich.com

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with various amines, leading to substituted anilines.

Sonogashira Coupling: Coupling with terminal alkynes introduces an alkynyl moiety, a versatile group for further synthetic transformations.

Derivatization of the Hydroxyl and Nitrile Groups:

O-Alkylation/O-Acylation: The phenolic hydroxyl group can be readily alkylated or acylated to introduce a variety of ether or ester functionalities.

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. Each of these new functional groups opens up a new set of possible chemical reactions, such as amide coupling or reductive amination, further expanding the molecular complexity.

The strategic combination of these reactions allows for a modular and highly flexible approach to synthesizing complex, polyfunctional aromatic compounds starting from this compound.

| Synthetic Transformation | Reagent Class | Functional Group Targeted | Resulting Structure |

| Suzuki-Miyaura Coupling | Arylboronic Acid, Pd Catalyst, Base | C-Br | Biphenyl derivative wikipedia.org |

| Buchwald-Hartwig Amination | Amine, Pd Catalyst, Base | C-Br | N-Aryl amine derivative |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base | C-Br | Aryl-alkyne derivative |

| O-Alkylation | Alkyl Halide, Base | -OH | Aryl ether derivative |

| Nitrile Hydrolysis | Acid or Base, H₂O | -CN | Carboxylic acid or Amide derivative |

| Nitrile Reduction | Reducing Agent (e.g., LiAlH₄) | -CN | Benzylamine derivative |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a precise molecular formula.

For 5-Bromo-2-hydroxy-3-methoxybenzonitrile, the theoretical exact mass would be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The analysis would involve ionizing the compound, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and then analyzing the ions in a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The experimentally determined mass would be compared to the theoretical mass, and a match within a narrow tolerance (e.g., ±5 ppm) would confirm the elemental formula C₈H₆BrNO₂. The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be a key feature in the mass spectrum, aiding in the confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei.

High-Field 1D NMR (¹H, ¹³C)

One-dimensional NMR experiments provide fundamental information about the chemical environment and connectivity of atoms.

¹H NMR: A proton NMR spectrum of this compound would be expected to show distinct signals for the different types of protons. This would include a singlet for the hydroxyl (-OH) proton, a singlet for the three methoxy (B1213986) (-OCH₃) protons, and signals for the two aromatic protons on the benzene (B151609) ring. The chemical shifts (δ) of these aromatic protons and their coupling constants (J) would be crucial in confirming their relative positions (ortho, meta, para) to the functional groups.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. For this compound, eight distinct signals would be anticipated: one for the nitrile carbon, one for the methoxy carbon, and six for the aromatic carbons, each with a unique chemical shift depending on its electronic environment as influenced by the hydroxyl, methoxy, bromo, and nitrile substituents.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY for connectivity and spatial relationships)

Two-dimensional NMR techniques are used to establish correlations between different nuclei, providing deeper insight into the molecular framework.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would primarily be used to confirm the coupling between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals to which they are directly attached. This would definitively link the ¹H signals of the aromatic protons and the methoxy group to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). HMBC is invaluable for piecing together the molecular skeleton. For instance, correlations would be expected from the methoxy protons to the aromatic carbon they are attached to, and from the aromatic protons to neighboring carbons, including the carbon bearing the nitrile group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This could show spatial proximity between the methoxy protons and one of the aromatic protons, helping to confirm the substitution pattern on the benzene ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include a broad band for the O-H stretch of the hydroxyl group, sharp C-H stretching bands for the aromatic ring and methoxy group, a strong, sharp band for the C≡N (nitrile) stretch (typically around 2220-2260 cm⁻¹), C-O stretching bands for the hydroxyl and methoxy groups, and various C=C stretching bands for the aromatic ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The nitrile group, being a polarizable bond, would also give a strong signal in the Raman spectrum. Aromatic ring vibrations are also typically strong in Raman spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The benzene ring in this compound constitutes a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would show one or more absorption maxima (λmax). The positions and intensities of these absorptions are influenced by the various substituents on the aromatic ring, which can shift the absorption wavelengths (bathochromic or hypsochromic shifts).

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsion angles. Furthermore, it reveals how molecules are packed in the solid state and identifies intermolecular interactions such as hydrogen bonding (e.g., involving the hydroxyl group and the nitrile nitrogen) and potential halogen bonding involving the bromine atom. This provides an unambiguous confirmation of the molecular structure and connectivity.

Circular Dichroism Spectroscopy (if a chiral derivative is formed)

Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. The parent compound, this compound, is achiral and therefore does not exhibit a CD spectrum. However, CD spectroscopy becomes an indispensable tool upon the formation of a chiral derivative.

Chirality can be introduced to the molecular framework of this compound through various synthetic modifications. For instance, the phenolic hydroxyl group or the aromatic ring can be functionalized with a chiral auxiliary or a substituent containing a stereocenter. One plausible route involves the reaction of the corresponding aldehyde precursor, 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005), with a chiral amine to form a chiral Schiff base, or its participation in multicomponent reactions that generate stereogenic centers. For example, a reaction with 3-amino-1,2,4-triazole and a ketone can yield a tetrahydro nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-7-ol derivative with multiple chiral centers. researchgate.net

Once a chiral derivative is synthesized, CD spectroscopy can be employed to:

Determine Enantiomeric Purity: The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. By comparing the CD spectrum of a sample to that of the pure enantiomer, the enantiomeric purity can be quantified.

Ascertain Absolute Configuration: The sign of the Cotton effects (positive or negative peaks) in the CD spectrum can often be correlated to the absolute configuration (R or S) of the stereocenters. This is frequently achieved by comparing the experimental spectrum with theoretical spectra calculated using quantum chemical methods or by applying empirical rules such as the exciton (B1674681) chirality method if two chromophores are suitably disposed in space.

Challenges and Methodologies for Chiral Benzonitriles

The nitrile group itself is a weak chromophore in CD spectroscopy, which can present challenges in obtaining a strong signal. nih.govacs.org However, methodologies have been developed to enhance the chiroptical response of chiral nitriles. One such approach involves the conversion of the nitrile into a more chromophoric derivative. For example, hydrozirconation of the nitrile followed by transmetalation to a palladium complex can generate a species with strong CD signals that are correlated to the enantiomeric ratio of the original nitrile. acs.org

Hypothetical Circular Dichroism Data

To illustrate the type of data obtained from a CD spectroscopic analysis of a hypothetical chiral derivative of this compound, a sample data table is presented below. This table represents the expected CD spectrum for two enantiomers of a derivative, for instance, one formed by attaching a chiral moiety to the phenolic oxygen.

| Wavelength (nm) | Δε [(M·cm)⁻¹] for Enantiomer 1 (e.g., R-configuration) | Δε [(M·cm)⁻¹] for Enantiomer 2 (e.g., S-configuration) |

|---|---|---|

| 350 | 0.0 | 0.0 |

| 320 | +5.2 | -5.2 |

| 295 | 0.0 | 0.0 |

| 270 | -8.9 | +8.9 |

| 250 | 0.0 | 0.0 |

| 230 | +12.5 | -12.5 |

| 210 | 0.0 | 0.0 |

Table 1. Hypothetical Circular Dichroism spectral data for the enantiomers of a chiral derivative of this compound. The values for molar circular dichroism (Δε) are illustrative and demonstrate the mirror-image relationship between the spectra of the two enantiomers.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

A thorough search for quantum chemical calculations, including Density Functional Theory (DFT) studies, on 5-Bromo-2-hydroxy-3-methoxybenzonitrile did not yield any specific literature. Such studies are crucial for understanding the fundamental electronic properties and reactivity of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

No published studies were found that specifically report the use of Density Functional Theory (DFT) to determine the optimized geometry and analyze the electronic structure of this compound.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

There is no available research detailing the calculation of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for this compound.

Prediction of Spectroscopic Properties (NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption maxima)

No theoretical studies predicting the NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption maxima for this compound were identified.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

No literature detailing molecular dynamics (MD) simulations for the conformational analysis or behavior of this compound in solution was found.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A search for Quantitative Structure-Activity Relationship (QSAR) models focused on the structural features and in vitro or mechanistic activities of this compound returned no specific results.

Molecular Docking Studies for Elucidating Putative Binding Mechanisms

No molecular docking studies investigating the putative binding mechanisms of this compound with any research probes or proteins were found in the searched literature. While docking studies exist for other benzonitrile-containing compounds, these are not specific to the target molecule of this article. nih.gov

Reaction Mechanism Studies using Computational Approaches (e.g., Transition State Analysis)

Computational chemistry provides a powerful lens for investigating the intricate details of chemical reactions at a molecular level. For a compound such as this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating potential reaction mechanisms, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates. While specific, in-depth computational studies on the reaction mechanisms involving this compound are not extensively available in the current body of scientific literature, the established principles of computational chemistry allow for a clear understanding of how such investigations would be approached and the nature of the insights they would provide.

The exploration of a reaction pathway typically begins with the geometry optimization of the reactants, products, and any proposed intermediates. researchgate.net Following this, a search for the transition state (TS) connecting these species is conducted. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. youtube.com The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for predicting the feasibility and rate of a reaction.

For instance, in the potential synthesis of derivatives from this compound, such as through nucleophilic aromatic substitution or reactions involving the nitrile or hydroxyl groups, computational analysis would be invaluable. DFT calculations can model the step-by-step process of bond breaking and bond formation. acs.org This includes the identification of hidden intermediates and transition states that are often too fleeting to be observed experimentally. acs.org

The United Reaction Valley Approach (URVA) is a sophisticated method that can be used to analyze the reaction mechanism in detail by examining the reaction path and its curvature. acs.org This approach divides the reaction into distinct phases, offering a granular view of the electronic and structural changes that occur as the reactants evolve into products. acs.org

Furthermore, computational models can predict the regioselectivity and stereoselectivity of reactions. In the case of electrophilic substitution on the aromatic ring of this compound, theoretical calculations could determine the most likely site of attack by analyzing the electron density distribution and the relative energies of the possible intermediates (sigma-complexes). diva-portal.org The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is crucial for obtaining results that are quantitatively reliable and comparable to experimental observations in solution. diva-portal.org

Table 1: Key Concepts in Computational Reaction Mechanism Studies

| Concept | Description | Relevance to this compound |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Would be the primary method to calculate the energies and structures of reactants, products, and transition states for reactions involving this molecule. |

| Transition State (TS) | The highest energy structure along the reaction coordinate between reactants and products. | Identifying the TS for a potential reaction would allow for the calculation of the activation energy, providing insight into the reaction rate. |

| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | A key parameter derived from TS analysis that determines the kinetic feasibility of a proposed reaction pathway. |

| Reaction Coordinate | A one-dimensional coordinate chosen to represent the progress of a reaction. | Mapping the energy profile along the reaction coordinate reveals the mechanism, including any intermediates and transition states. |

| Imaginary Frequency | A characteristic of a transition state in a vibrational frequency calculation, indicating an unstable point on the potential energy surface. | Confirmation of a single imaginary frequency is a standard method for verifying a true transition state structure. |

| United Reaction Valley Approach (URVA) | A method for the detailed analysis of reaction mechanisms by partitioning the reaction path into chemically significant phases. | Could provide a highly detailed understanding of bond-breaking and -forming processes in reactions of the title compound. |

While a dedicated computational study on the reaction mechanisms of this compound is yet to be published, the established methodologies in theoretical and computational chemistry provide a clear framework for how such an investigation would proceed and the valuable, detailed insights it would offer into the compound's reactivity.

Mechanistic Insights and Preclinical Research Paradigms

In Vitro Molecular and Cellular Interaction Studies

No published research was identified that investigated the in vitro molecular and cellular interactions of 5-Bromo-2-hydroxy-3-methoxybenzonitrile.

Investigation of Enzyme-Ligand Interactions in Cell-Free Systems

There is no available data from cell-free assays detailing the interactions of this compound with specific enzymes.

Exploration of Receptor Binding Affinities in Recombinant Systems

Information regarding the binding affinities of this compound to any receptors in recombinant systems is not present in the scientific literature.

Modulation of Specific Cellular Signaling Pathways in Model Cell Lines

There are no studies that report on the modulation of any cellular signaling pathways in model cell lines by this compound.

Analysis of Gene Expression Profiles and Proteomic Changes in Cultured Cells

No data on the analysis of gene expression profiles or proteomic changes in cultured cells upon treatment with this compound has been published.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Specific structure-activity relationship studies focused on elucidating the mechanism of action for this compound have not been reported.

Identification of Key Structural Features Driving Molecular Recognition

There is no research available that identifies the key structural features of this compound that drive molecular recognition at a biological target.

Systematic Derivatization Strategies to Probe Interaction Sites

Systematic derivatization is a cornerstone of medicinal chemistry and chemical biology, aimed at understanding how a molecule interacts with its biological target. This strategy involves the synthesis of a series of analogs, or derivatives, of a lead compound—in this hypothetical case, this compound. By methodically modifying specific functional groups on the parent molecule, researchers can deduce which parts of the structure are essential for its biological activity.

The core functional groups of this compound that would be targeted for modification include:

The bromo group at position 5.

The hydroxyl group at position 2.

The methoxy (B1213986) group at position 3.

The nitrile group at position 1.

For instance, the bromine atom could be replaced with other halogens (chlorine, fluorine) or with hydrogen to determine the role of its size, electronegativity, and position. The hydroxyl and methoxy groups could be altered to explore the importance of hydrogen bond donors and acceptors in potential binding interactions. The nitrile group, a known pharmacophore that can participate in hydrogen bonding and other interactions with protein targets, would be a key site for modification to understand its contribution to binding affinity and metabolic stability. nih.govresearchgate.net The resulting structure-activity relationship (SAR) data, which correlates these chemical modifications with changes in biological effect, is crucial for building a pharmacophore model and optimizing the lead compound.

Preclinical Research Models for Mechanistic Understanding

To elucidate the biological effects of a compound beyond simple binding assays, a variety of preclinical models are utilized. These models bridge the gap between in vitro experiments and potential clinical applications.

Ex Vivo Organ Culture Studies for Pathway Analysis

Ex vivo organ culture involves the maintenance of whole organs or tissue slices outside of the living organism in a controlled environment. This technique allows for the study of a compound's effect on complex, multicellular tissue architecture that is lost in standard cell culture. For a compound like this compound, researchers could, for example, use cultured slices of liver, kidney, or lung tissue to investigate its impact on specific cellular pathways in a more physiologically relevant context. By treating these cultures and subsequently analyzing changes in protein expression, gene activation, or metabolite production, one can gain insights into the pathways modulated by the compound. While no such studies have been published for this compound, this methodology is widely applied in pharmacology.

In Vivo Studies in Animal Models Focused on Systems Biology Research

In vivo studies in animal models, such as mice or rats, are essential for understanding how a compound behaves within a whole, living system. For systems biology research, the focus is not on therapeutic efficacy but on the broader biological impact. Key areas of investigation would include:

Metabolic Fate: Researchers would study the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This involves tracking the compound and its metabolites throughout the body over time to understand its bioavailability, tissue accumulation, and how it is chemically altered and cleared by the organism.

Specific Pathway Modulation: Following administration of the compound, modern techniques like transcriptomics, proteomics, and metabolomics would be applied to tissues of interest. This allows for a global, unbiased view of the molecular changes induced by the compound, helping to identify the primary and secondary biological pathways it affects within the complexity of a living organism.

Biomarker Discovery and Validation in Preclinical Contexts

A biomarker is a measurable indicator of a biological state or condition. In preclinical research, identifying biomarkers associated with a compound's activity is critical. If this compound were found to modulate a specific pathway, researchers would search for downstream molecules (proteins, nucleic acids, or metabolites) in accessible fluids like blood or urine whose levels change in response to the compound. These potential biomarkers would then need to be validated to ensure they are robust, reproducible, and directly correlated with the compound's biological effect in animal models. This provides a tool for monitoring the compound's activity and can be invaluable for later stages of research.

Advanced Methodologies for Target Identification and Validation in Research

Identifying the direct molecular target of a small molecule is a primary goal of chemical biology. While traditional methods often rely on modifying the compound to create an affinity probe, modern approaches can identify targets without chemical derivatization. nih.gov

One such advanced methodology is Drug Affinity Responsive Target Stability (DARTS) . nih.govresearchgate.net This technique is based on the principle that when a small molecule binds to its protein target, it generally stabilizes the protein's structure. This increased stability makes the protein more resistant to degradation by proteases. In a typical DARTS experiment, a cell lysate is treated with the small molecule (e.g., this compound) and then subjected to limited proteolysis. The proteins that were stabilized by binding to the compound will remain intact, while unbound proteins will be degraded. These protected proteins can then be identified using mass spectrometry, revealing them as potential direct targets. researchgate.net This and other chemoproteomic strategies are powerful tools for unraveling the mechanism of action of novel compounds. broadinstitute.org

Applications in Chemical Synthesis and Materials Science

Utilization as a Synthetic Building Block in Organic Chemistry

The inherent reactivity of its functional groups allows 5-Bromo-2-hydroxy-3-methoxybenzonitrile to serve as a foundational element in the construction of more complex molecular architectures. The nitrile group is a versatile functional group that can be converted into amines, amides, or carboxylic acids, while the hydroxyl, methoxy (B1213986), and bromo groups offer multiple sites for substitution and coupling reactions. acs.orgmasterorganicchemistry.com

Benzonitrile (B105546) derivatives are integral structural motifs found in numerous pharmaceutical compounds. acs.org The nitrile group itself is present in several drugs and is a key functional group in medicinal chemistry. acs.org Compounds containing a benzonitrile core are utilized in the development of treatments for a range of conditions, highlighting the importance of this chemical class in drug discovery. acs.org

The versatility of the nitrile group, which can be readily transformed into various other functionalities like carboxylic acids, amines, or amides, makes benzonitrile derivatives highly valuable as intermediates. acs.org The subject compound, this compound, is particularly well-suited for this role. Its array of functional groups provides multiple reaction points for building complex molecular scaffolds. For instance, the hydroxyl and bromo groups can be manipulated through substitution and cross-coupling reactions to introduce new molecular fragments. This multi-functionality is highly desirable in the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Research on related structures underscores this potential. For example, benzenesulfonamide (B165840) derivatives synthesized from a similar 2-hydroxy-3-methoxybenzylamine core have shown potent and selective inhibitory activity against 12-lipoxygenase, an enzyme implicated in various inflammatory diseases and cancer. nih.gov Furthermore, brominated methoxybenzonitriles are generally recognized as important intermediates in the synthesis of new molecules with potential therapeutic applications in both pharmaceuticals and agrochemicals. maksons.co.in This establishes a strong rationale for the use of this compound as a starting material for novel pharmaceutical agents.

Table 1: Potential Pharmaceutical Scaffolds from this compound

| Starting Material | Potential Transformation | Resulting Scaffold | Therapeutic Area (Example) |

| This compound | Reduction of nitrile, reaction with sulfonyl chloride | Benzenesulfonamide derivatives | Anti-inflammatory, Anticancer nih.gov |

| This compound | Hydrolysis of nitrile, amide coupling | Substituted benzamides | Various |

| This compound | Suzuki or Buchwald-Hartwig coupling at bromo-position | Bi-aryl or N-aryl derivatives | Various |

Heterocyclic compounds form the largest class of organic molecules and are central to medicinal chemistry. Substituted benzonitriles, particularly those with an ortho-hydroxyl group, are established precursors for a diverse range of heterocyclic systems. tubitak.gov.trresearchgate.net The nitrile group can act as a key electrophilic or nucleophilic center in cyclization reactions, enabling the construction of rings. rsc.org

The chemical literature provides numerous examples of using benzonitriles to synthesize important heterocycles:

Pyrazoles, Furans, and Thiazoles: Benzoylacetonitriles, which share reactivity patterns with substituted benzonitriles, are used to construct these five-membered rings. tubitak.gov.tr

Indoles and Triazoles: Arylhydrazononitriles, derived from benzonitriles, can be cyclized to form substituted indoles and triazoles. nih.gov

General Heterocycle Synthesis: The Ritter reaction is a classical method that utilizes nitriles to form nitrogen-containing heterocycles by reacting a carbocation with the nitrile, followed by hydrolysis or cyclization. researchgate.net

The aldehyde analogue of the title compound, 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005), is known to be a precursor for benzimidazole-based ligands and chromen-2-one derivatives. Given the chemical similarity and the known reactivity of the nitrile group in forming heterocycles, this compound represents a highly promising substrate for the synthesis of novel and densely functionalized heterocyclic systems.

Natural products are a primary source of inspiration for new drugs. The synthesis of analogues of these complex molecules is a critical strategy in medicinal chemistry to enhance their therapeutic properties, such as efficacy and bioavailability. rsc.org Benzonitriles are not only found in some natural products but are also key building blocks in their total synthesis. acs.org

The synthesis of complex molecules often relies on strategic bond-forming reactions. For instance, the synthesis of brominated hydroxyanthraquinones, which are structurally related to the natural proisocrinins, demonstrates the utility of brominated aromatic building blocks in this area of research. nih.gov A direct precedent for the utility of this substitution pattern is found with the aldehyde analogue, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, which has been employed in the synthesis of ailanthoidol (B1236983) via a Stille coupling reaction. This clearly indicates that the 5-bromo-3-methoxy-substituted phenolic ring is a relevant scaffold for natural product synthesis. Therefore, this compound is a strong candidate as a starting material for creating analogues of complex natural products, leveraging its multiple functional handles for diversification.

Potential in Material Chemistry

The unique electronic and structural features of this compound also suggest its potential for applications in the field of materials science. The interplay between the electron-donating hydroxyl and methoxy groups and the electron-withdrawing nitrile and bromo groups can lead to interesting optical and electronic properties.

Functional monomers are essential building blocks for creating polymers with specific properties and applications. researchgate.netresearchgate.net The structure of this compound contains a reactive hydroxyl group, which can be used as a point of attachment or initiation for polymerization. For example, polymers like poly(4-hydroxystyrene) are synthesized from a hydroxyl-containing monomer and have found various applications. rsc.org